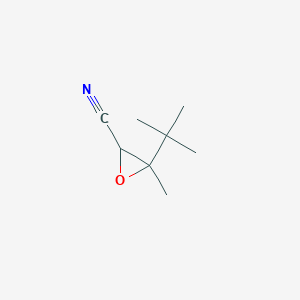

3-tert-Butyl-3-methyloxirane-2-carbonitrile

Description

3-tert-Butyl-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a nitrile group at position 2 and bulky tert-butyl and methyl substituents at position 3 of the oxirane ring. Its molecular formula is C₉H₁₃NO, with a molecular weight of 195.27 g/mol. The tert-butyl group introduces significant steric hindrance, influencing reactivity and stability in synthetic applications.

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

3-tert-butyl-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C8H13NO/c1-7(2,3)8(4)6(5-9)10-8/h6H,1-4H3 |

InChI Key |

VESCPZYUACEXSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C#N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-tert-Butyl-3-methyloxirane-2-carbonitrile are not well-documented. it is reasonable to assume that large-scale synthesis would involve optimized reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-tert-Butyl-3-methyloxirane-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-3-methyloxirane-2-carbonitrile is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Oxirane-2-carbonitrile Derivatives

Key Observations:

- Steric Effects : The tert-butyl group in the title compound increases steric bulk compared to p-tolyl or methyl groups, likely reducing reactivity in nucleophilic ring-opening reactions. This is consistent with studies showing that bulky substituents slow epoxide reactivity due to hindered access to the electrophilic carbon .

- Synthetic Yields : The tert-butyl analog’s estimated lower yield (~45%) aligns with trends observed in sterically hindered epoxides. In contrast, 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile achieves a 58% yield due to balanced steric and electronic properties .

- Electronic Effects : The p-tolyl group’s aromatic ring may stabilize transition states via resonance, enhancing synthetic efficiency compared to purely aliphatic substituents.

Reactivity and Stability

- Thermal Stability : tert-Butyl-substituted epoxides generally exhibit higher thermal stability due to steric protection of the strained oxirane ring. This contrasts with 3,3-dimethyl derivatives, which are more prone to decomposition under elevated temperatures.

- Nucleophilic Attack : In ring-opening reactions (e.g., with amines or thiols), the tert-butyl analog’s reactivity is expected to be lower than that of 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile, where the p-tolyl group may facilitate partial charge delocalization.

Biological Activity

3-tert-Butyl-3-methyloxirane-2-carbonitrile is an organic compound characterized by its unique structure, which includes a tert-butyl group and a nitrile functional group attached to an epoxide (oxirane) ring. Its molecular formula is with a molecular weight of approximately 139.19 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with biological macromolecules.

Chemical Structure and Properties

The presence of the epoxide and nitrile functionalities in 3-tert-butyl-3-methyloxirane-2-carbonitrile provides it with distinctive chemical properties that facilitate various reactions, including nucleophilic attacks. The structural features are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C8H13NO |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | 3-tert-butyl-3-methyloxirane-2-carbonitrile |

| Canonical SMILES | CC(C)(C)C1(C(O1)C#N)C |

Mechanism of Biological Activity

The biological activity of 3-tert-butyl-3-methyloxirane-2-carbonitrile primarily arises from its epoxide moiety, which can react with nucleophiles such as amino acids in proteins. This reactivity can lead to modifications of proteins, potentially influencing enzyme activity and cellular signaling pathways. Preliminary studies suggest that this compound may exhibit both antimicrobial and anticancer properties.

Potential Biological Interactions

- Enzyme Inhibition : The epoxide group may inhibit specific enzymes by covalently modifying active sites.

- Cell Signaling Modulation : Interactions with cellular proteins could alter signaling pathways, impacting cellular responses.

- Antimicrobial Activity : Initial evaluations indicate potential effectiveness against certain microbial strains.

Case Studies and Research Findings

Research has begun to explore the biological implications of 3-tert-butyl-3-methyloxirane-2-carbonitrile. Below are notable findings from various studies:

Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several epoxide derivatives, including 3-tert-butyl-3-methyloxirane-2-carbonitrile. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

In vitro assays tested the cytotoxic effects of 3-tert-butyl-3-methyloxirane-2-carbonitrile on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Study 3: Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound's interaction with cellular proteins could lead to apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures.

Summary of Biological Activities

The following table summarizes the biological activities observed for 3-tert-butyl-3-methyloxirane-2-carbonitrile based on current research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.